5'-Bromo-2'-fluoro-2-hydroxyacetophenone
Description
5'-Bromo-2'-fluoro-2-hydroxyacetophenone (CAS No. 1539590-55-0) is a halogenated phenolic ketone with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . Its structure features a hydroxyl group (-OH) at the 2-position, a fluorine atom at the 2'-position, and a bromine atom at the 5'-position on the acetophenone backbone (Figure 1).
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
ACRHLOZUZRHEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in the presence of a fluorinating agent. The reaction typically takes place in a solvent such as chloroform or acetic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-Bromo-2’-fluoroacetophenone, while reduction can produce 5’-Bromo-2’-fluoro-2-ethylphenol.
Scientific Research Applications
5’-Bromo-2’-fluoro-2-hydroxyacetophenone is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound is compared to four analogues with distinct substitution patterns (Table 1):
Table 1: Structural Analogues of 5'-Bromo-2'-fluoro-2-hydroxyacetophenone
Physicochemical and Reactivity Comparisons
Electron Effects
- The fluorine atom in 5'-Bromo-2'-fluoro-2-hydroxyacetophenone exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at specific positions .
- The bromine atom provides steric bulk and participates in halogen bonding, enhancing interactions with biological targets like enzymes .
Solubility and Lipophilicity
- The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogues (e.g., 3’-Bromo-2’,5’-difluoroacetophenone) .
- The trifluoromethyl group in 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone increases logP (lipophilicity) but reduces solubility, limiting its bioavailability .
Biological Activity
5'-Bromo-2'-fluoro-2-hydroxyacetophenone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
5'-Bromo-2'-fluoro-2-hydroxyacetophenone has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrF O₂ |
| Molecular Weight | 215.044 g/mol |
| Melting Point | 58-61 °C |
| Boiling Point | 282.6 °C |
| Density | 1.6 g/cm³ |
| Solubility | Soluble in chloroform |
Antimicrobial Properties
Research indicates that derivatives of 2-hydroxyacetophenone, including 5'-Bromo-2'-fluoro-2-hydroxyacetophenone, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed potent inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 5'-Bromo-2'-fluoro-2-hydroxyacetophenone have been evaluated in vitro using various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal cells. For instance, a study reported that related chalcone derivatives exhibited moderate to high anticancer activity, suggesting that structural modifications can enhance their efficacy .
The biological activity of 5'-Bromo-2'-fluoro-2-hydroxyacetophenone may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound can bind effectively to DNA gyrase and MurD, enzymes critical for bacterial DNA replication and cell wall synthesis, respectively. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions, which are essential for its antibacterial activity .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of several acetophenone derivatives, including 5'-Bromo-2'-fluoro-2-hydroxyacetophenone. The results indicated a strong correlation between structural features and antimicrobial potency, with the bromine and fluorine substituents enhancing activity against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity Assays :
- In vitro assays conducted on various cancer cell lines revealed that 5'-Bromo-2'-fluoro-2-hydroxyacetophenone exhibited selective cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
